molecular formula C20H23N3O2 B613838 S1RA CAS No. 878141-96-9

S1RA

Cat. No.: B613838
CAS No.: 878141-96-9
M. Wt: 337.4 g/mol
InChI Key: DGPGXHRHNRYVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

S1RA, also known as E-52862 or UNII-ZW18DSD1H4, primarily targets the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum (ER) membrane, playing a crucial role in modulating ion channels, neurotransmitter release, and cellular signaling pathways .

Mode of Action

This compound acts as a selective antagonist of the sigma-1 receptor. By binding to this receptor, this compound inhibits its activity, which in turn modulates the receptor’s interaction with other proteins and ion channels. This inhibition can lead to reduced calcium signaling and altered neurotransmitter release, ultimately affecting pain perception and emotional responses .

Biochemical Pathways

The sigma-1 receptor is involved in various biochemical pathways, including those related to pain modulation, neuroprotection, and cellular stress responses. By antagonizing the sigma-1 receptor, this compound can influence pathways such as the modulation of NMDA receptors, voltage-gated calcium channels, and the ER stress response. These effects can lead to decreased neuronal excitability and reduced pain signaling .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is orally bioavailable and has a pharmacokinetic profile compatible with once-daily dosing. It is well-absorbed, widely distributed in the body, and undergoes hepatic metabolism. The compound is primarily excreted via the kidneys .

Result of Action

At the molecular level, this compound’s antagonism of the sigma-1 receptor leads to reduced calcium influx and altered neurotransmitter release. At the cellular level, this results in decreased neuronal excitability and reduced pain transmission. Clinically, this compound has shown efficacy in alleviating neuropathic pain and improving the emotional state associated with chronic pain conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures. Additionally, interactions with other drugs or endogenous compounds can modulate its pharmacokinetic and pharmacodynamic properties, potentially impacting its therapeutic efficacy .

This compound represents a promising therapeutic agent for the treatment of neuropathic pain and other conditions involving sigma-1 receptor modulation. Its selective antagonism of the sigma-1 receptor and favorable pharmacokinetic profile make it a valuable candidate for further clinical development.

: Wikipedia

Biochemical Analysis

Biochemical Properties

S1RA plays a crucial role in modulating the activity of several proteins, including various receptors and ion channels . It interacts with the sigma-1 receptor, a unique ligand-regulated chaperone, which in turn modulates the activity of proteins such as the N-methyl-D-aspartate receptor and inositol trisphosphate receptor . These interactions are essential for the regulation of calcium signaling and other cellular processes. This compound’s high affinity and selectivity for the sigma-1 receptor make it a promising candidate for therapeutic applications .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, this compound has been shown to reduce excitotoxic neural damage by regulating N-methyl-D-aspartate receptor transmission . Additionally, this compound’s interaction with the sigma-1 receptor helps in ameliorating post-stroke neurological deficits and reducing stroke-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sigma-1 receptor, which leads to the modulation of various downstream signaling pathways . By inhibiting the sigma-1 receptor, this compound can reduce the overexpression of matrix metalloproteinase-9, a protein involved in the degradation of the extracellular matrix and associated with stroke damage . This inhibition also helps in reducing reactive astrogliosis, a process characterized by the proliferation of astrocytes in response to injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated good stability and metabolic properties in both in vitro and in vivo studies . Long-term effects of this compound include sustained neuroprotection and reduction in neurological deficits post-stroke . These effects are observed when this compound is administered within a specific time window, highlighting its potential for timely therapeutic intervention .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent inhibition of mechanical allodynia and thermal hypersensitivity in neuropathic pain models . At higher doses, this compound has been observed to provide significant neuroprotection and reduce infarct size in stroke models . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function . The compound’s metabolic stability is crucial for its sustained therapeutic effects. This compound’s interaction with the sigma-1 receptor influences metabolic flux and metabolite levels, contributing to its neuroprotective properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its interaction with the sigma-1 receptor facilitates its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is crucial for its ability to modulate cellular processes effectively.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the sigma-1 receptor . This interaction directs this compound to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a vital role in the precise localization and function of this compound within cells.

Chemical Reactions Analysis

E-52862 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

E-52862 is unique in its high selectivity for the sigma-1 receptor over the sigma-2 receptor and other receptors, enzymes, transporters, and ion channels . Similar compounds include:

    BD-1047: Another sigma-1 receptor antagonist with different binding affinities and selectivity profiles.

    BD-1063: A sigma-1 receptor antagonist with similar applications in neuropathic pain but different pharmacokinetic properties.

    NE-100: A sigma-1 receptor antagonist used in various preclinical studies for its effects on pain and other conditions.

E-52862 stands out due to its high selectivity and efficacy in clinical trials .

Properties

IUPAC Name

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPGXHRHNRYVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022521
Record name E-52862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878141-96-9
Record name 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878141-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E-52862
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878141969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-52862
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name E-52862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-52862
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW18DSD1H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.